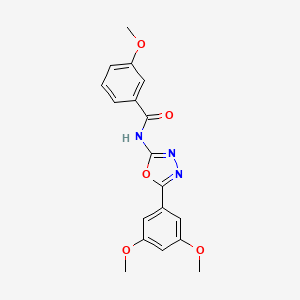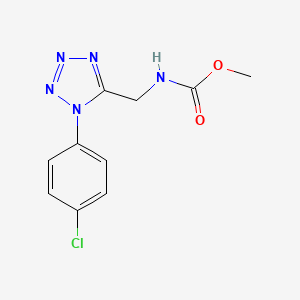![molecular formula C20H19NO5S B2494242 N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide CAS No. 946265-03-8](/img/structure/B2494242.png)
N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide, also known as NSC 666715, is a synthetic compound that has been widely used in scientific research. It is a benzamide derivative that has shown promising results in various studies, particularly in the field of cancer research.
Mecanismo De Acción
N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide 666715 exerts its effects through multiple mechanisms of action. In cancer cells, it inhibits the activity of the enzyme Topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. This compound 666715 also inhibits the activity of Histone Deacetylase (HDAC), which regulates gene expression. Inhibition of HDAC leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to cell death. In neuroprotection, this compound 666715 exerts its effects through the activation of the Nrf2 pathway, which is involved in the regulation of oxidative stress. This compound 666715 also inhibits the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound 666715 has been shown to have a variety of biochemical and physiological effects. In cancer cells, it induces DNA damage and cell death, inhibits the activity of HDAC, and sensitizes cancer cells to chemotherapy. In neuroprotection, it reduces oxidative stress, inflammation, and improves cognitive function. In inflammation, it inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide 666715 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied in various scientific research fields, and its mechanism of action is well-understood. However, this compound 666715 also has some limitations. It has low solubility in water, which can limit its use in some experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide 666715 research. One potential direction is the development of more potent analogs of this compound 666715 that have improved solubility and bioavailability. Another potential direction is the investigation of this compound 666715 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, this compound 666715 could be investigated in other scientific research fields, such as neurodegenerative diseases and autoimmune disorders. Overall, this compound 666715 has shown promising results in various scientific research fields and has the potential to be a valuable tool for future research.
Métodos De Síntesis
N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide 666715 can be synthesized using the following method: First, 2-furylacetic acid is reacted with thionyl chloride to form 2-chloro-2-furylacetyl chloride. The resulting compound is then reacted with 4-methoxybenzenesulfonamide to form this compound. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide 666715 has been extensively studied in various scientific research fields, including cancer research, neuroprotection, and inflammation. In cancer research, this compound 666715 has been shown to inhibit the growth of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. In neuroprotection, this compound 666715 has been shown to protect against oxidative stress, reduce inflammation, and improve cognitive function. In inflammation research, this compound 666715 has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c1-25-16-9-11-17(12-10-16)27(23,24)19(18-8-5-13-26-18)14-21-20(22)15-6-3-2-4-7-15/h2-13,19H,14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWJXKVCBQGLCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

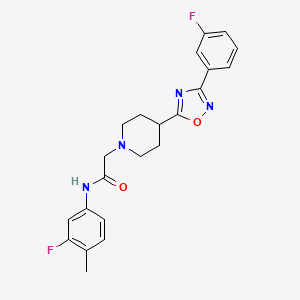
![4-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy]-N-[4-(2-oxoazetidin-1-yl)phenyl]benzamide](/img/structure/B2494162.png)
![2-(4-chlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2494163.png)
![7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B2494164.png)
![2-(4-chlorophenoxy)-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2494165.png)
![N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2494167.png)
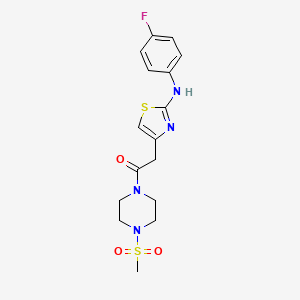


![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide](/img/structure/B2494177.png)
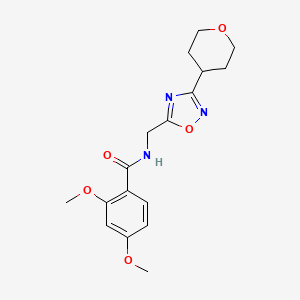
![[4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid](/img/structure/B2494179.png)
